4-Bromodifluoromethanesulfonylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromodifluoromethanesulfonylbenzene-1,2-diamine is an organic compound characterized by the presence of bromine, fluorine, and sulfonyl groups attached to a benzene ring with two amine groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromodifluoromethanesulfonylbenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromodifluoromethanesulfonylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile introduced .
Scientific Research Applications
4-Bromodifluoromethanesulfonylbenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Bromodifluoromethanesulfonylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-benzenediamine: Similar structure but lacks the difluoromethanesulfonyl group.
1,2-Diaminobenzene: Lacks both bromine and difluoromethanesulfonyl groups.
4-Bromo-2-fluorobenzonitrile: Contains bromine and fluorine but has a nitrile group instead of amine groups.
Uniqueness
4-Bromodifluoromethanesulfonylbenzene-1,2-diamine is unique due to the combination of bromine, fluorine, and sulfonyl groups on the benzene ring, along with the presence of two amine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-[bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVARDWCYXXPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)Br)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.